4-(3-phenylbutyl)morpholine

Description

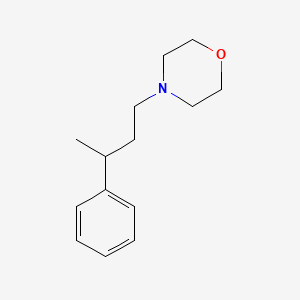

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylbutyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-13(14-5-3-2-4-6-14)7-8-15-9-11-16-12-10-15/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMUTNTVABGYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Contextualizing the Morpholine Heterocycle in Chemical and Biological Sciences

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and drug discovery. nih.govbiosynce.comwikipedia.org Its prevalence stems from its advantageous physicochemical and metabolic properties, which can improve the pharmacokinetic profile of bioactive molecules. nih.govresearchgate.net The morpholine moiety is considered a "privileged structure" because it is a versatile and readily accessible synthetic building block that can be found in numerous approved and experimental drugs. nih.govnih.gov

The unique structure of morpholine, with its chair-like conformation, imparts a combination of basic and polar characteristics. biosynce.com The nitrogen atom acts as a base, while the oxygen atom contributes to polarity and the capacity to form hydrogen bonds. biosynce.comresearchgate.net This dual nature allows morpholine-containing compounds to interact with a wide array of biological targets through various types of interactions. biosynce.com Consequently, morpholine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netijprems.comontosight.ai Its incorporation into lead compounds can enhance properties like solubility and potency, making it a valuable tool for drug design. nih.govbiosynce.com Beyond pharmaceuticals, morpholine derivatives are also utilized in the development of agrochemicals, such as fungicides. acs.org

Rationale for Investigating 4 3 Phenylbutyl Morpholine As a Scientific Probe

The investigation into 4-(3-phenylbutyl)morpholine is primarily driven by its potential as a scientific probe to explore the function of the central nervous system (CNS). ontosight.ai The rationale is built upon the known activities of the broader class of morpholine (B109124) derivatives, which have been explored as CNS-active compounds. ontosight.ai The specific structure of this compound, which combines the morpholine ring with a 3-phenylbutyl group, suggests a potential interaction with neurotransmitter systems. ontosight.ai

The substitution of a 3-phenylbutyl group at the 4-position of the morpholine ring introduces a significant hydrophobic component to the molecule. ontosight.ai This structural feature is common in compounds that interact with monoamine transporters, such as those for dopamine (B1211576) and norepinephrine (B1679862). By studying the pharmacological profile of this compound, researchers can gain insights into the structure-activity relationships (SAR) of molecules that target these critical neural pathways. Its use as a research tool helps to delineate the specific structural requirements for affinity and selectivity at various receptors and transporters in the brain.

Overview of Prior Research on Phenbutyl Substituted Amine Derivatives

Retrosynthetic Strategies for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. journalspress.com For this compound, the most logical retrosynthetic disconnection is at the C-N bond of the morpholine ring. This approach simplifies the molecule into two key precursors: the morpholine core and a 3-phenylbutyl moiety. researchgate.net

This primary disconnection suggests an N-alkylation reaction as the final step in the synthesis, where morpholine acts as the nucleophile and a derivative of the 3-phenylbutyl group serves as the electrophile. Further disassembly of the 3-phenylbutyl precursor can lead to even simpler starting materials, such as benzene (B151609) and derivatives of butene or butanol, through reactions like Friedel-Crafts alkylation.

Detailed Synthetic Pathways for the Morpholine Core and Phenylbutyl Moiety

The synthesis of this compound involves the preparation of its two main components: the morpholine scaffold and the 3-phenylbutyl side chain.

N-Alkylation and Ring Closure Approaches to the Morpholine Scaffold

The morpholine ring is a common structural motif in many biologically active compounds and can be synthesized through various methods. nih.gov One of the most direct methods for preparing this compound is the N-alkylation of morpholine with a suitable 3-phenylbutyl halide, such as 3-phenylbutyl bromide. acs.orgmdpi.com This reaction typically proceeds via a nucleophilic substitution mechanism.

Alternatively, the morpholine ring itself can be constructed through ring-closure reactions. researchgate.netnih.govbeilstein-journals.org A common strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, an amino alcohol can react with a compound containing a leaving group to form an intermediate that subsequently cyclizes to yield the morpholine ring. organic-chemistry.org Another approach involves the reaction of aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. researchgate.netbeilstein-journals.org

The table below summarizes common methods for synthesizing the morpholine scaffold.

| Synthetic Method | Description | Key Reagents | Reference |

| N-Alkylation | Direct alkylation of morpholine with an alkyl halide. | Morpholine, Alkyl Halide, Base | acs.orgmdpi.com |

| Ring Closure of Amino Alcohols | Cyclization of an N-substituted diethanolamine derivative. | N-substituted diethanolamine, Dehydrating agent | organic-chemistry.org |

| Aziridine (B145994) Ring Opening | Reaction of an activated aziridine with a haloalcohol followed by intramolecular cyclization. | Aziridine, Haloalcohol, Lewis Acid, Base | researchgate.netbeilstein-journals.org |

Construction of the 3-Phenylbutyl Side Chain

The 3-phenylbutyl side chain can be synthesized through several established organic reactions. A common method involves the Friedel-Crafts alkylation of benzene with a suitable four-carbon electrophile, such as a butene derivative or a halobutane, in the presence of a Lewis acid catalyst.

Another versatile method is the use of organometallic reagents. For example, a Grignard reagent derived from a bromobenzene (B47551) can react with a suitable four-carbon epoxide or carbonyl compound to form the desired carbon skeleton. Subsequent functional group transformations can then be performed to introduce a leaving group, such as a bromide, making it ready for N-alkylation with morpholine. acs.org The preparation of alkyl bromides from the corresponding alcohols using hydrobromic acid and sulfuric acid is a well-established procedure. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The efficiency of the N-alkylation reaction to produce this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and catalyst.

For the N-alkylation of amines with alcohols, various catalytic systems have been developed to improve yields and selectivity. For instance, ruthenium and iridium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts. acs.org The choice of base is also critical; inorganic bases like potassium carbonate are commonly used. nih.gov Mechanochemical methods, such as ball milling, have also been explored for N-alkylation, offering an environmentally friendly alternative to traditional solvent-based reactions. beilstein-journals.org

The table below details the optimization of various reaction parameters.

| Parameter | Effect on Reaction | Examples of Optimized Conditions | Reference |

| Catalyst | Increases reaction rate and selectivity. | [RuCl2(p-cymene)]2, NHC-Ir(III) complexes, Pd(OAc)2 | acs.orgmdpi.comresearchgate.net |

| Base | Neutralizes the acid formed during the reaction and can influence nucleophilicity. | K2CO3, tBuOK | acs.orgnih.gov |

| Solvent | Affects the solubility of reactants and can influence reaction rates. | Toluene, Dioxane, DMF | researchgate.netacs.orgresearchgate.net |

| Temperature | Influences reaction rate; higher temperatures can sometimes lead to side reactions. | 120-160 °C | acs.orgnih.gov |

Stereoselective Synthesis Approaches for this compound and its Chiral Analogs

The 3-phenylbutyl group contains a chiral center, meaning that this compound can exist as a pair of enantiomers. The synthesis of a specific stereoisomer often requires stereoselective methods.

One approach is to use a chiral starting material for the 3-phenylbutyl side chain. For instance, a stereoselective reduction of a corresponding ketone or the use of a chiral organometallic reagent can produce an enantiomerically enriched alcohol, which can then be converted to the desired halide.

Alternatively, chiral auxiliaries can be employed on the morpholine ring to direct the stereochemical outcome of the N-alkylation reaction. After the reaction, the auxiliary can be removed to yield the desired enantiomer. Furthermore, stereoselective methods for the synthesis of substituted morpholines have been developed, such as copper-promoted oxyamination of alkenes and polymer-supported synthesis, which can be adapted for chiral analogs. nih.govnih.gov

Exploration of Novel Chemical Reactions Involving the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be exploited for further chemical transformations. The tertiary amine of the morpholine ring can undergo oxidation or be converted into a quaternary ammonium (B1175870) salt. The phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the ortho, meta, or para positions.

Additionally, the aliphatic chain can be a site for functionalization. For example, benzylic C-H bonds can be targeted for oxidation or substitution reactions. The exploration of these reactions can lead to the synthesis of a diverse library of new compounds with potentially interesting chemical and biological properties. For instance, derivatives of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride have been synthesized and evaluated for their biological activities. nih.gov

Spectroscopic Analysis for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for elucidating the molecular structure of this compound. In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and analyzed using high-field NMR spectrometers (e.g., 400 MHz or 600 MHz).

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons on the phenyl ring, the morpholine ring, and the butyl chain connecting them. rsc.org The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In one analysis, Electrospray Ionization (ESI-MS) was used, which is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. For this compound, the calculated mass for the protonated molecule is 220.36, with an experimental value found to be 220.20. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique where the compound is first separated by gas chromatography and then introduced into the mass spectrometer. Electron impact (EI) ionization is often used in GC-MS, which can cause fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. For instance, in amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.orgyoutube.com The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.orgyoutube.com

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of synthesized this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture. researchgate.netdergipark.org.tr For purity assessment of this compound, a reverse-phase HPLC method is often suitable. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The compound is detected as it elutes from the column using a UV detector, and the purity is determined by the area percentage of the main peak relative to any impurity peaks. Method development in HPLC involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the best separation. researchgate.net

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. rsc.org The column, often with a nonpolar stationary phase like HP-5, separates the components of the mixture based on their boiling points and interactions with the stationary phase. rsc.org A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. researchgate.net GC analysis can be used to determine the purity of this compound, with research indicating that purity levels greater than 98% can be confirmed by this method. rsc.org For quantitative analysis, an internal standard is often used to improve accuracy and precision. asianpubs.org

Development of Bioanalytical Methods for Quantification in Pre-clinical Research Samples

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is a critical aspect of pre-clinical research. This requires the development and validation of sensitive and selective bioanalytical methods, often based on HPLC or GC coupled with mass spectrometry.

Developing a robust bioanalytical method involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.

Chromatographic Separation: HPLC or GC is used to separate the analyte from endogenous components of the matrix.

Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. Techniques like tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions of the analyte.

Method Validation: The developed method must be validated according to regulatory guidelines (e.g., ICH guidelines) to ensure its reliability. europa.eu Validation parameters include accuracy, precision, linearity, range, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govelte.hu

For instance, a method for determining morpholine in biological tissues and fluids has been developed using GC with a flame ionization detector (FID). inchem.org Similarly, HPLC methods have been utilized for the separation of morpholine and its metabolites in biological samples. inchem.org These approaches can be adapted and optimized for the specific quantification of this compound in various pre-clinical samples.

Chirality Assessment and Enantiomeric Purity Determination in Research Syntheses

Since this compound contains a chiral center at the C3 position of the butyl chain, it can exist as a pair of enantiomers. As the biological activity of chiral compounds can differ between enantiomers, it is crucial to assess the chirality and determine the enantiomeric purity (or enantiomeric excess, ee) of the synthesized compound. lcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

The most widely used technique for determining enantiomeric purity is chiral HPLC. rsc.orgchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly employed for this purpose. rsc.org

In a reported method for determining the enantiomeric excess of this compound, an Agilent HPLC 1260 II system was used with a CHIRALPAK® IB N-3 column. rsc.org The mobile phase consisted of a mixture of n-hexane, ethanol, and ethanolamine (B43304) (95:5:0.1) at a flow rate of 1.0 mL/min. rsc.org Detection was performed at 285 nm at a temperature of 30°C. rsc.org Under these conditions, the two enantiomers were separated with distinct retention times (tR), allowing for the calculation of the enantiomeric excess. rsc.org The enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated from the relative peak areas of the two enantiomers. masterorganicchemistry.com

Other Techniques

While chiral HPLC is the gold standard, other techniques can also be used for chirality assessment. Chiral shift reagents can be used in NMR spectroscopy to induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification. harvard.edu Additionally, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral amines and other compounds. nih.gov

Computational and Theoretical Investigations of 4 3 Phenylbutyl Morpholine

Molecular Modeling and Conformational Analysis of 4-(3-Phenylbutyl)morpholine

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For a flexible molecule like this compound, which possesses multiple rotatable bonds, identifying the most stable, low-energy conformations is a critical first step in any computational investigation.

The conformational landscape of this compound is primarily determined by the torsion angles around the butyl chain and the orientation of the phenyl group relative to the morpholine (B109124) ring. The morpholine ring itself typically adopts a stable chair conformation. researchgate.net Computational studies on related phenethylamine (B48288) derivatives have shown that these molecules generally adopt one of two stable conformations: a folded (or gauche) conformation, where the amine group is in proximity to the aromatic ring, and an extended (or anti) conformation, where the amine group is positioned away from the ring. nottingham.edu.myacs.org In the absence of a solvent, the folded conformation is often preferred due to favorable intramolecular interactions between the amino group and the π-electron system of the aromatic ring. acs.orgresearchgate.net However, in an aqueous solution, the extended form is typically favored. nottingham.edu.my

These analyses are performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or semi-empirical methods, which can efficiently sample the vast conformational space. The goal is to generate a diverse ensemble of conformers and then minimize their energies to identify the most stable structures. The relative energies of these conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Illustrative Conformational Energy Profile of a Phenylalkylamine Scaffold

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Extended (Anti) | ~180° | 0.00 | 65 |

| Folded (Gauche 1) | ~60° | 0.50 | 25 |

| Folded (Gauche 2) | ~-60° | 0.75 | 10 |

This table presents hypothetical data for a generic phenylalkylamine to illustrate the typical energy differences and population distributions between extended and folded conformations.

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. DFT can be used to calculate a wide range of molecular properties that are crucial for understanding the reactivity and intermolecular interactions of this compound.

By solving the Kohn-Sham equations, DFT can determine the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the distribution of electron density. rsc.org Key insights can be gained from analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (ESP) surface can be calculated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. The ESP map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological receptors. For morpholine derivatives, the nitrogen atom is typically a region of negative potential, indicating its role as a hydrogen bond acceptor. researchgate.net

Illustrative DFT-Calculated Properties for an N-Substituted Morpholine

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

This table provides example data for a hypothetical N-substituted morpholine to demonstrate the types of electronic properties derived from DFT calculations.

Molecular Docking Simulations with Established Biological Targets (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. The morpholine scaffold is a common feature in many CNS-active drugs, suggesting its potential to interact with various receptors and enzymes in the central nervous system. researchgate.netnih.govacs.org

Given the structural similarity of the phenylalkyl moiety to endogenous neurotransmitters, potential biological targets for this compound could include monoamine transporters (for dopamine (B1211576), serotonin, and norepinephrine), G-protein coupled receptors (GPCRs), or enzymes like monoamine oxidase (MAO). tandfonline.com Docking simulations can provide mechanistic insights into these potential interactions. The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. This score typically estimates the free energy of binding.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the binding pocket. For instance, the morpholine oxygen could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or π-stacking interactions. nih.gov These simulations can help to rationalize the binding affinity and selectivity of a compound and guide the design of new derivatives with improved properties.

Illustrative Molecular Docking Results for a Phenylalkylamine Ligand with a CNS Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Dopamine Transporter | -8.5 | Asp79, Phe176, Ser422 |

| Serotonin Transporter | -7.9 | Tyr95, Ile172, Phe335 |

| MAO-B | -9.1 | Tyr398, Tyr435, Cys172 |

This table presents hypothetical docking scores and interacting residues for a generic phenylalkylamine to illustrate the type of information obtained from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Morpholine Derivatives (Predictive Research Tools)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds. farmaceut.orgkab.ac.ug

For a series of morpholine derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities (e.g., binding affinity for a specific receptor). A wide range of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. acs.org

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that correlates a subset of these descriptors with the biological activity. The resulting QSAR model can be validated using internal and external validation techniques to ensure its predictive power. nih.gov The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize the regions around the aligned molecules where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing intuitive guidance for the design of more potent analogs. acs.org

Illustrative QSAR Equation for a Series of Phenylethylamine Analogs

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Acceptors + 3.4

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MW is the molecular weight, and HD_Acceptors is the number of hydrogen bond acceptors. This is a hypothetical equation to illustrate the form of a QSAR model.

Pre Clinical Pharmacological and Mechanistic Investigations of 4 3 Phenylbutyl Morpholine

In Vitro Biochemical and Cellular Assays

In vitro studies are fundamental to characterizing the interaction of a compound with biological systems at the molecular and cellular levels. For 4-(3-phenylbutyl)morpholine, the available data on its activity in biochemical and cellular assays is currently limited.

Receptor Binding and Ligand-Target Engagement Studies

Comprehensive receptor binding assays are crucial for identifying the molecular targets of a novel compound. At present, detailed receptor screening panels for this compound have not been published in the scientific literature. Therefore, its specific receptor affinities and selectivity profile remain to be characterized.

Enzyme Inhibition Kinetics and Characterization

The potential for this compound to act as an enzyme inhibitor has not been extensively investigated. Data from kinetic studies, which would determine the nature and potency of enzyme inhibition (e.g., competitive, non-competitive), are not currently available.

Ion Channel Modulation Studies

The effects of this compound on the function of various ion channels have not been reported. Electrophysiological studies would be necessary to determine if the compound acts as a blocker, opener, or modulator of specific ion channels, which are critical for neuronal and cardiac function.

Cellular Signaling Pathway Perturbation Analysis

Investigations into how this compound may alter intracellular signaling pathways are yet to be conducted. Assays measuring second messengers (e.g., cAMP, Ca2+) or the phosphorylation status of key signaling proteins would be required to understand its mechanism of action at the cellular level.

Protein-Ligand Interaction Analysis

While computational docking studies could provide theoretical models of how this compound interacts with potential protein targets, experimental data from techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are not available to confirm these interactions.

In Vivo Pharmacological Studies in Animal Models (Focus on Mechanisms and Phenotypes)

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound. As with the in vitro data, the in vivo pharmacological profile of this compound is not well-documented in publicly accessible scientific literature. Research in this area would be necessary to determine its potential therapeutic effects and the underlying biological mechanisms in a whole-organism context.

Investigation of Specific Biological Effects and Underlying Mechanisms in Animal Models

This compound, also known as Fenbutrazate, is a psychostimulant compound belonging to the phenylmorpholine chemical class. wikipedia.org Pre-clinical investigations in animal models have focused on elucidating its effects on the central nervous system (CNS) and the neurochemical pathways it modulates. The primary biological effect observed is an increase in spontaneous locomotor activity, a hallmark of CNS stimulant action. nih.govslideshare.net This is typically measured in rodents using open-field arenas or actophotometers, where the compound consistently produces a dose-dependent increase in movement, exploration, and rearing behaviors. researchgate.netnih.gov

The underlying mechanism of action for this compound is attributed to its interaction with monoamine neurotransmitter systems. nih.gov As a derivative of phenmetrazine, it is understood to function as a monoamine releaser. nih.govdrugbank.com This mechanism involves interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). researchgate.netresearchgate.net Rather than simply blocking the reuptake of these neurotransmitters, the compound is transported into the presynaptic neuron and disrupts the vesicular storage of dopamine and norepinephrine, leading to a non-vesicular release (efflux) of these neurotransmitters into the synaptic cleft. nih.gov This surge in extracellular dopamine and norepinephrine in key brain regions, such as the nucleus accumbens and prefrontal cortex, enhances dopaminergic and noradrenergic signaling, resulting in the observed psychostimulant effects. frontiersin.org

Pharmacodynamic Marker Identification in Animal Models

Pharmacodynamic (PD) markers are essential for quantifying the biological effects of a compound and understanding its engagement with its molecular target. nih.govmerckvetmanual.com For this compound, both behavioral and neurochemical markers have been identified in animal models to characterize its psychostimulant properties.

Behavioral Markers:

Locomotor Activity: The most direct behavioral PD marker is the quantification of locomotor activity. Studies on related psychostimulants show a characteristic inverted U-shaped dose-response curve, where activity increases with dose up to a certain point, after which higher doses may lead to stereotyped, repetitive behaviors and a subsequent decrease in ambulatory movement. nih.gov

Drug Discrimination: In this paradigm, animals are trained to recognize the internal, subjective state induced by a drug. nih.gov For instance, analogs like phenmetrazine produce cocaine-like discriminative stimulus effects in rats, indicating a shared mechanism of action related to dopamine transporter interaction. nih.gov This serves as a highly specific behavioral marker for this class of stimulants.

Neurochemical Markers:

Extracellular Neurotransmitter Levels: The most definitive PD marker is the direct measurement of dopamine and norepinephrine levels in specific brain regions using in vivo microdialysis. nih.gov Administration of phenmetrazine analogs leads to a quantifiable and rapid increase in extracellular dopamine concentrations in the nucleus accumbens, directly reflecting the compound's action as a monoamine releaser. nih.gov

Downstream Signaling Proteins: The activation of dopamine receptors initiates intracellular signaling cascades. The phosphorylation state of key downstream proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and ERK (extracellular signal-regulated kinase), can serve as molecular PD markers. nih.gov Increased phosphorylation of these proteins in brain regions like the striatum provides a biochemical signature of target engagement and subsequent neuronal activation. nih.gov

Organ and Tissue Distribution Studies in Pre-clinical Models

The distribution of this compound throughout the body is a critical factor governing its onset, intensity, and duration of action. For any CNS-active compound, the ability to cross the blood-brain barrier (BBB) is paramount. nih.govacs.org The chemical structure of this compound, particularly the lipophilic phenylbutyl side chain, facilitates its passage across the BBB. nih.gov The morpholine (B109124) ring itself is a privileged scaffold in CNS drug design, often used to modulate physicochemical properties like solubility to improve brain permeability. nih.govacs.org

While specific distribution studies on this compound are not extensively detailed in publicly available literature, its distribution pattern can be inferred from its structural properties and comparison with other lipophilic CNS-active drugs. nih.gov Upon administration, the compound is expected to be rapidly absorbed and distributed via the bloodstream. merckmanuals.com

The typical distribution pattern for such a compound involves two main phases:

Initial Rapid Distribution: The compound quickly distributes to highly perfused organs, including the brain, lungs, and heart. nih.gov This accounts for the rapid onset of its stimulant effects.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure alter its biological activity. mdpi.com For this compound and its analogs, SAR studies are crucial for understanding the roles of the phenylbutyl side chain and the morpholine ring in producing CNS stimulant effects. e3s-conferences.orgresearchgate.net

Systematic Modifications of the Phenylbutyl Side Chain

The phenylbutyl side chain is a significant departure from the parent compound, phenmetrazine, which is unsubstituted at the nitrogen position. Variations in this part of the molecule have profound effects on pharmacology.

Positional Isomerism: The arrangement of the phenyl group is critical. Phenmetrazine features a phenyl group directly attached to the morpholine ring at the C2 position. nih.gov An isomer, 2-benzylmorpholine, where the phenyl group is moved to a methylene (B1212753) group attached to the C2 position, was found to be an effective appetite suppressant but lacked the CNS stimulant activity of phenmetrazine. nih.gov This demonstrates that the direct connection of the phenyl ring to the chiral center of the morpholine core is essential for the classic stimulant profile.

Phenyl Ring Substitution: Modifications to the phenyl ring of the core phenmetrazine structure have been explored. For example, the addition of a fluorine atom at the 2-, 3-, or 4-position of the phenyl ring (yielding 2-FPM, 3-FPM, and 4-FPM, respectively) results in compounds that retain potent monoamine releasing activity at DAT and NET. researchgate.netresearchgate.net This indicates that the phenyl ring can tolerate small, electron-withdrawing substituents without losing the primary mechanism of action.

Table 1: Impact of Phenylalkyl Group Modifications on Biological Activity

| Compound | Structural Modification (Compared to Phenmetrazine) | Key Biological Effect |

|---|---|---|

| Phenmetrazine | Parent compound (2-phenyl-3-methyl-morpholine) | CNS Stimulant, Monoamine Releaser drugbank.com |

| 2-Benzylmorpholine | Isomeric shift of phenyl group to a benzyl (B1604629) side chain | Anorectic, Non-stimulant nih.gov |

| 3-Fluorophenmetrazine (3-FPM) | Fluorine substitution on the phenyl ring | CNS Stimulant, Potent Monoamine Releaser researchgate.netresearchgate.net |

| This compound | Addition of a large N-(3-phenylbutyl) group | CNS Stimulant nih.gov |

Structural Variations of the Morpholine Ring and Linkers

The morpholine ring and the nitrogen atom that links it to the side chain are pivotal for the activity of this compound class.

N-Substitution: The substituent on the morpholine nitrogen dramatically influences the compound's properties. The parent compound, phenmetrazine, has an N-H group. The introduction of a small N-methyl group yields phendimetrazine, which functions largely as a prodrug, being metabolized in vivo back to phenmetrazine. nih.govnih.gov The presence of the large N-(3-phenylbutyl) group in Fenbutrazate suggests a compound that is active on its own, with the side chain likely influencing potency, duration, and receptor interaction compared to phenmetrazine. In other phenylmorpholine series, substitution with an N-propyl group has been shown to introduce dopamine receptor agonist activity, a completely different mechanism from monoamine release. wikipedia.org

Morpholine Ring Integrity: The morpholine ring itself, with its specific chair conformation and the presence of the oxygen atom, is considered a privileged structure in medicinal chemistry. researchgate.nete3s-conferences.org The oxygen atom can participate in hydrogen bonding, and the ring acts as a rigid scaffold to correctly orient the phenyl group and N-substituent for optimal interaction with monoamine transporters.

Table 2: Influence of Morpholine Ring and N-Linker Variations

| Compound Class | Structural Variation | Impact on Mechanism/Activity |

|---|---|---|

| Phenmetrazine | N-H (unsubstituted) | Direct-acting monoamine releaser drugbank.com |

| Phendimetrazine | N-CH₃ (N-Methyl) | Primarily a prodrug for phenmetrazine nih.gov |

| This compound | N-(3-phenylbutyl) | Direct-acting monoamine releaser with altered potency/duration wikipedia.orgnih.gov |

| N-Propyl Phenylmorpholines | N-Propyl | Can introduce dopamine receptor agonist activity wikipedia.org |

Impact of Structural Changes on Target Engagement and Mechanistic Outcomes

The collective SAR data reveal that subtle structural modifications lead to significant changes in how these molecules engage with their biological targets, primarily the monoamine transporters.

The core 2-phenylmorpholine (B1329631) scaffold is the essential pharmacophore for monoamine releasing activity. The precise positioning of the phenyl ring relative to the morpholine is critical; altering this relationship, as seen in 2-benzylmorpholine, abrogates stimulant activity while retaining anorectic effects, suggesting engagement with different neuronal circuits or targets. nih.gov

The substituent on the morpholine nitrogen acts as a key modulator of the primary mechanism. An unsubstituted nitrogen (phenmetrazine) allows for direct and potent monoamine release. drugbank.com A small alkyl group (phendimetrazine) can turn the molecule into a prodrug, delaying the onset and potentially altering the pharmacokinetic profile. nih.gov A larger, more complex substituent like the 3-phenylbutyl group in Fenbutrazate maintains the monoamine-releasing mechanism but modifies the compound's interaction with the transporter binding pocket, which can affect its potency, selectivity between DAT and NET, and duration of action. The introduction of different functional groups or chain lengths at this position can even switch the mechanism entirely, for example, from a transporter substrate (releaser) to a receptor agonist. wikipedia.org

Pre Clinical Metabolic Fate and Biotransformation of 4 3 Phenylbutyl Morpholine

Characterization and Identification of Pre-clinical Metabolites

The biotransformation of 4-(3-phenylbutyl)morpholine is predicted to yield a variety of metabolites through several key oxidative reactions. Drawing parallels from the metabolism of fenpropimorph (B1672530) in rats, the following metabolic transformations are anticipated fao.orginchem.orgnih.gov:

Hydroxylation of the Phenyl Ring: The aromatic phenyl ring is a likely site for hydroxylation, leading to the formation of phenolic metabolites.

Oxidation of the Butyl Chain: The butyl side chain can undergo oxidation at various positions, resulting in the formation of hydroxylated metabolites, ketones, or carboxylic acids. For instance, fenpropimorph metabolism leads to the formation of a carboxylic acid derivative as a major metabolite. inchem.org

Oxidation and Opening of the Morpholine (B109124) Ring: The morpholine ring itself is susceptible to metabolic changes. N-oxidation is a common metabolic pathway for morpholine-containing compounds. Furthermore, more extensive metabolism can lead to the opening of the morpholine ring, as observed in the degradation of fenpropimorph. fao.org

Conjugation Reactions: Following the initial oxidative modifications (Phase I metabolism), the resulting metabolites are likely to undergo Phase II conjugation reactions. This would involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the newly introduced hydroxyl groups, rendering the metabolites more water-soluble and facilitating their excretion. inchem.org

A summary of predicted metabolic pathways for this compound, based on fenpropimorph metabolism, is presented below:

| Metabolic Pathway | Predicted Metabolite Type | Basis of Prediction |

| Aromatic Hydroxylation | Phenolic derivatives | Common metabolic route for phenyl-containing compounds. |

| Alkyl Chain Oxidation | Hydroxylated, keto, and carboxylic acid derivatives | Observed in the extensive metabolism of the side chain of fenpropimorph. inchem.org |

| Morpholine Ring Oxidation | N-oxides | Common metabolic pathway for morpholine moieties. |

| Morpholine Ring Opening | Various degradation products | A significant metabolic pathway for fenpropimorph. fao.org |

| Conjugation | Glucuronide and sulfate conjugates | Common Phase II metabolic pathway for hydroxylated metabolites. inchem.org |

Influence of Metabolic Processes on In Vitro and In Vivo Research Findings

The metabolic fate of this compound has significant implications for the interpretation of both in vitro and in vivo research findings. The biotransformation of the parent compound into various metabolites can lead to several important considerations:

Differences between In Vitro and In Vivo Results: In vitro studies using cell lines or isolated enzymes may not fully recapitulate the complex metabolic environment of a whole organism. The absence of a complete metabolic system in many in vitro models can lead to an overestimation of the parent compound's potency or a failure to identify active metabolites. Conversely, extensive first-pass metabolism in the liver during in vivo studies can significantly reduce the systemic exposure to the parent compound. nih.gov

Species Differences in Metabolism: The expression and activity of metabolic enzymes, particularly CYPs, can vary significantly between different animal species used in preclinical studies and humans. mdpi.com These differences can lead to variations in the rate and pathways of metabolism, resulting in different metabolite profiles and potentially different pharmacological and toxicological outcomes. Extrapolating preclinical metabolic data to humans therefore requires careful consideration of these interspecies differences.

Potential for Drug-Drug Interactions: As this compound is likely metabolized by CYP enzymes, there is a potential for drug-drug interactions. Co-administration with other drugs that are inhibitors or inducers of the same CYP isoforms could alter the metabolism of this compound, leading to changes in its plasma concentrations and pharmacological effects. mdpi.com

Exploratory Research Applications and Future Directions for 4 3 Phenylbutyl Morpholine

4-(3-Phenylbutyl)morpholine as a Chemical Probe for Biological Target Identification

There is no publicly available research that specifically describes the use of this compound as a chemical probe. A chemical probe is a small molecule used to study biological systems, often to identify and validate new drug targets. princeton.edursc.org The development of a chemical probe involves demonstrating its specific interaction with a biological target. The scientific literature lacks any such characterization for this compound.

Role in Hypothesis Generation for Novel Biological Mechanisms (Pre-clinical Focus)

The generation of novel biological hypotheses often stems from observing the effects of a compound in preclinical models. nih.gov For this compound, there are no published preclinical studies detailing its biological effects that would lead to the formulation of new mechanistic hypotheses.

Integration into Advanced Chemical Biology Research Paradigms

Advanced chemical biology research often involves the use of sophisticated molecular tools to probe and manipulate biological processes. There is no evidence in the scientific literature of this compound being integrated into such research paradigms.

Unexplored Research Avenues and Challenges in the Study of this compound

Given the absence of foundational research on its biological activity and molecular targets, all research avenues for this compound can be considered unexplored. The primary challenge is the lack of any initial studies to provide a starting point for further investigation.

Potential for Deriving Novel Research Tools from the this compound Scaffold

The morpholine (B109124) ring is a versatile starting point for the synthesis of compound libraries. chemrxiv.orgresearchgate.net While the this compound scaffold could theoretically be used to create new research tools, there are no published examples of this being done. The potential of this specific scaffold remains theoretical in the absence of any demonstrated biological activity or target engagement.

Q & A

Q. What advanced techniques elucidate the compound's mechanism of action in complex biological systems?

- Methodological Answer : Combine phosphoproteomics (LC-MS/MS) and RNA-seq to map signaling pathways affected by the compound. Use chemical proteomics (activity-based protein profiling) to identify off-target interactions. Validate findings with CRISPRi/a or siRNA knockdown of candidate targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.